molecular formula C21H21N3O3 B2435622 methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912902-16-0

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2435622
CAS No.: 912902-16-0
M. Wt: 363.417
InChI Key: AGYQDAMTSGQZTN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, methyl 2-[2-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate , systematically describes its molecular architecture:

  • Benzimidazole core : A fused bicyclic system comprising benzene and imidazole rings.
  • Pyrrolidinone substituent : A five-membered lactam ring (5-oxopyrrolidin-3-yl) attached to the benzimidazole’s 2-position.
  • 3-Methylphenyl group : A para-methyl-substituted aromatic ring linked to the pyrrolidinone nitrogen.
  • Methyl acetate side chain : An ester-functionalized methyl group at the benzimidazole’s 1-position.

Key identifiers include:

Property Value Source
Molecular Formula C₂₁H₂₁N₃O₃ PubChem
Molecular Weight 363.4 g/mol PubChem
SMILES CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC PubChem
InChIKey AGYQDAMTSGQZTN-UHFFFAOYSA-N PubChem

The systematic nomenclature adheres to IUPAC guidelines, prioritizing functional group hierarchy (lactam > benzimidazole > ester).

Historical Development in Heterocyclic Chemistry

The compound’s synthesis builds on two historical trajectories:

  • Benzimidazole Chemistry : First synthesized in the 19th century via condensation of o-phenylenediamine with carboxylic acids, benzimidazoles gained prominence after Woolley’s 1944 discovery of their purine-mimicking properties. By the 1960s, derivatives like mebendazole and albendazole demonstrated antiparasitic activity, cementing benzimidazoles as privileged scaffolds.
  • Pyrrolidinone Innovations : Pyrrolidinones emerged as key motifs in the 20th century, particularly in neuropharmacology (e.g., racetams) and industrial solvents (e.g., N-methylpyrrolidone). The 5-oxopyrrolidin-3-yl group in this compound likely originated from efforts to enhance metabolic stability and target affinity.

The fusion of these systems reflects modern strategies to exploit synergistic interactions between aromatic and saturated heterocycles.

Position Within Benzimidazole-Pyrrolidinone Pharmacophores

This compound exemplifies a hybrid pharmacophore strategy, combining:

  • Benzimidazole’s DNA/Protein Binding Capacity : The planar benzimidazole core facilitates π-π stacking and hydrogen bonding with biological targets, as seen in antiviral and anticancer agents.
  • Pyrrolidinone’s Conformational Flexibility : The 5-oxopyrrolidin-3-yl group introduces sp³-hybridized carbons, enabling 3D interactions with enzymes or receptors.

Comparative pharmacophoric features:

Feature Benzimidazole Contribution Pyrrolidinone Contribution
Aromaticity High (planar structure) Low (non-aromatic)
Hydrogen Bonding NH groups act as donors/acceptors Lactam oxygen as acceptor
Stereochemical Complexity Limited (flat structure) High (puckered ring, chiral centers)

The 3-methylphenyl substituent further modulates lipophilicity and steric bulk, potentially enhancing blood-brain barrier penetration or target selectivity. Hybridization of these motifs aligns with trends in kinase inhibitor and GPCR modulator design, where balanced rigidity/flexibility improves drug-likeness.

Properties

IUPAC Name

methyl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-6-5-7-16(10-14)23-12-15(11-19(23)25)21-22-17-8-3-4-9-18(17)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYQDAMTSGQZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules. Its structural components can be modified to create derivatives with tailored properties for specific applications.
  • Reagent in Organic Reactions: It is utilized as a reagent in various organic synthesis reactions, facilitating the formation of new chemical entities.

2. Biology:

  • Antimicrobial Properties: Research indicates that methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate exhibits antimicrobial activities against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth factors .

3. Medicine:

  • Therapeutic Applications: The compound is being explored for its therapeutic potential in treating infectious diseases and cancer. Its unique structure may allow it to target specific biological pathways involved in disease progression .
  • Drug Development: Given its promising biological activities, it is being considered in the development of new pharmaceuticals aimed at combating resistant strains of bacteria and various forms of cancer .

4. Industry:

  • Material Development: In industrial applications, this compound is being investigated for use in developing new materials with enhanced properties.
  • Catalyst in Chemical Processes: Its role as a catalyst in various chemical processes could lead to more efficient production methods in synthetic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

StudyFocus AreaFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains, outperforming standard antibiotics.
Anticancer ResearchShowed promising results in inhibiting cancer cell proliferation in vitro, warranting further investigation into its mechanisms.
Organic SynthesisUtilized as an intermediate in synthesizing novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to DNA grooves, potentially interfering with DNA replication and transcription. The pyrrolidinone ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidinone derivatives: Compounds such as piracetam and levetiracetam contain the pyrrolidinone ring and are known for their neurological effects.

Uniqueness

methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is unique due to its combination of the benzimidazole and pyrrolidinone rings, along with the methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique combination of a benzodiazole moiety and a pyrrolidinone structure, which contributes to its diverse biological activities. The synthesis typically involves multi-step organic reactions, often utilizing strong bases and organic solvents. The following table summarizes key structural features:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₃O₂
Molecular Weight 303.36 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may modulate the activity of receptors that play crucial roles in neurotransmission and other physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity
Studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties
The compound's structural features suggest potential anticancer properties. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds with promising results:

  • Antibacterial Screening : A study involving synthesized compounds bearing the benzodiazole moiety reported moderate to strong antibacterial activity against specific bacterial strains, suggesting that this compound could possess similar efficacy .
  • Enzyme Inhibition Studies : Research on related compounds indicated significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are critical in treating neurodegenerative diseases and managing urea-related disorders respectively .

Q & A

Basic: What are the key synthetic strategies for preparing methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate?

The synthesis typically involves three stages: (1) formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates, (2) functionalization of the pyrrolidinone moiety, and (3) esterification. For example, a similar compound (2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetohydrazide) was synthesized by refluxing intermediates with phenylhydrazine in ethanol/acetic acid, followed by purification via silica gel chromatography . Key steps include controlling reaction temperature (e.g., reflux conditions) and selecting catalysts (e.g., glacial acetic acid for cyclization).

Basic: How is the structural integrity of this compound validated in academic research?

Structural validation employs a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For instance, aromatic protons in benzimidazole appear as multiplets between δ 7.0–8.5 ppm, while the pyrrolidinone carbonyl resonates near δ 170 ppm .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., observed m/z 418 for a related compound) .
  • HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm, as demonstrated in pharmaceutical analyses .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency, while ethanol/acetic acid mixtures improve benzimidazole formation .
  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote ring closure, as seen in pyrazole syntheses .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during esterification steps .
  • Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Advanced: What computational methods are used to predict biological activity or binding interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with target proteins. For example, docking poses of benzimidazole derivatives revealed hydrogen bonding with active-site residues (e.g., Asp189 in thrombin), with binding energies calculated to prioritize compounds for in vitro testing . Density functional theory (DFT) can further optimize geometries and electronic properties .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Contradictions (e.g., unexpected 1H^1H NMR shifts) are addressed by:

  • Cross-validation : Compare IR (e.g., carbonyl stretches at ~1700 cm1^{-1}) and MS fragmentation patterns .
  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, resolving regiochemical ambiguities .
  • X-ray crystallography : Definitive structural assignment via single-crystal diffraction, as applied to pyrazole derivatives .

Basic: What are the critical parameters for HPLC analysis of this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid .
  • Flow rate : 1.0 mL/min, with UV detection at 254 nm.
  • Calibration : External standard method using ≥98% pure reference material. Retention times typically range 8–12 minutes under these conditions .

Advanced: What strategies are employed to study the compound’s stability under varying conditions?

  • Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradation products .
  • Kinetic studies : Monitor hydrolysis of the ester group via pH-dependent HPLC, calculating rate constants (k) and half-life (t1/2_{1/2}) .
  • Solid-state stability : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Advanced: How is regioselectivity achieved during benzimidazole ring formation?

Regioselectivity is controlled by:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions .
  • Templated synthesis : Use metal ions (e.g., Zn2+^{2+}) to pre-organize intermediates, as seen in coordination-driven syntheses .
  • Microwave-assisted reactions : Enhance reaction specificity and reduce side products via rapid, uniform heating .

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